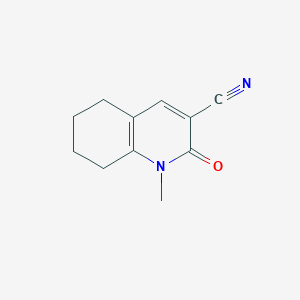

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

1-methyl-2-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGFDJAYNQDVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C=C(C1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a catalyst can yield the desired compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dione derivatives, while reduction can produce 1-methyl-2-amino-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile.

Scientific Research Applications

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it can inhibit certain enzymes involved in cell proliferation, leading to potential anticancer activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Position 1 Methyl Group : The target compound’s 1-methyl group distinguishes it from analogues like 2-oxo-4-phenyl derivatives, which lack substituents at position 1. This methyl group may sterically hinder reactions at the 1-position and influence crystal packing via C–H···N interactions .

- Halogenation Effects: Bromination at position 6 (as in 6-bromo-2,5-dioxo derivatives) introduces electron-withdrawing effects, altering reactivity and stability compared to non-halogenated analogues .

Structural and Crystallographic Insights

- Ring Puckering: The hexahydroquinoline core exhibits non-planar puckering, quantified using Cremer-Pople coordinates . Substituents like 4-phenyl or 1-methyl influence puckering amplitude and pseudorotation dynamics.

- Intermolecular Interactions: In 4-(4-chlorophenyl)-8-methyl derivatives, intramolecular C–H···N interactions stabilize the conformation, with dihedral angles between the quinoline and aryl rings ranging from 2.57° to 56.06° . Similar interactions are expected in the target compound.

- X-ray Validation: Analogues like 2-oxo-4-phenyl-hexahydroquinoline-3-carbonitrile were structurally confirmed via X-ray crystallography, with SHELX software used for refinement .

Biological Activity

Overview

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family. Its unique structure features a quinoline core with a nitrile group at the 3-position and a methyl group at the 1-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C₁₁H₁₂N₂O. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 113580-51-1 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the activity of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells. By blocking P-gp efflux mechanisms, this compound enhances the effectiveness of chemotherapeutic agents against resistant cancer cells .

Case Study:

In an experiment involving MES-SA-DX5 human uterine sarcoma cells overexpressing P-gp:

- Compounds similar to 1-Methyl-2-oxo showed enhanced apoptosis induction and cell cycle alterations.

- The most potent derivatives demonstrated selective cytotoxicity against MDR cancer cells compared to non-cancerous cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that derivatives of hexahydroquinoline can inhibit various bacterial strains and fungi. The exact mechanism may involve disrupting cellular processes or inhibiting enzyme activities critical for microbial survival.

Research Findings:

A comparative analysis of various hexahydroquinoline derivatives indicated that modifications at specific positions significantly affect their antimicrobial potency. The presence of the nitrile group was found to enhance activity against certain pathogens .

The biological effects of this compound are attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation: It has been suggested that this compound interacts with various receptors that regulate cell signaling pathways related to apoptosis and proliferation.

Synthesis and Production

The synthesis of 1-Methyl-2-oxo involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization reactions under acidic or basic conditions. Optimized industrial production methods seek to maximize yield and purity through advanced techniques like continuous flow reactors and chromatography.

Comparison with Similar Compounds

To understand its unique properties better, it's helpful to compare it with similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline | Lacks additional hydrogenation on the quinoline ring |

| 2-Oxo-1,2,5,6,7,8-hexahydroquinoline | Does not contain a methyl group at the 1-position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.